- Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protectionResearch on Chemical Intermediates, 2013, 39(3), 1143-1152,
Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Nitro-L-phenylalanine
- H-p-Nitro-Phe-OH
- H-Phe(NO2)-OH . H2O
- H-Phe(4-NO2)-OH
- (S)-4-Nitrophenylalanine hydrate
- H-Phe(4-NO_2)-OH
- L-4-Nitrophe
- 4-Nitro-L-phenylalanine Hydrate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (P-NO2)PHE-OH
- 4-Nitro-3-phenyl-L-alanine
- L-Phenylalanine, 4-nitro-
- 2-AMino-3-(4-nitrophenyl)propanoic acid
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- H-Phe(4-NO2)-OH Hydrate
- (s)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Nitrophenylalanine
- l-4-no2-phe-oh
- L-beta-Nitrophenylalanine
- Phenylalanine, 4-nitro-
- (s)-4-nitrophenylalanine
- L-3-(p-Nitrophenyl)alanine
- l-4-nitro phenylalanine
- L-4-nitro-phenylalanine
- 4-Nitro-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-nitrophenyl)-, L- (8CI)
- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
- 3-(4-Nitrophenyl)-L-alanine
- NSC 152925
- CS-W020080
- BRN 2809673
- J-300422
- NS00083414
- Maybridge1_006682
- PD196702
- EINECS 213-446-8
- 45BD1566VA
- EN300-118973
- 949-99-5
- (2S)-2-amino-3-(4-nitrophenyl)propionic acid
- ALANINE, 3-(p-NITROPHENYL)-, L-
- W-100176
- AKOS015888316
- L-4-nitro phenyl alanine
- 4-14-00-01677 (Beilstein Handbook Reference)
- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
- 4-nitro-(S)-phenylalanine
- 4-Nitrophenylalanine #
- SCHEMBL26444
- H-Phe(4-NO2)-OH.nH2O
- CCG-44499
- Q27258826
- DB-003973
- DTXSID401020875
- Phenylalanine, 4-nitro-, L-
- AS-14311
- AKOS015853583
- N0682
- UNII-45BD1566VA
- MFCD00051221
- NSC-152925
-
- MDL: MFCD00051221
- インチ: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- InChIKey: GTVVZTAFGPQSPC-QMMMGPOBSA-N
- ほほえんだ: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
- BRN: 2809673
計算された属性
- せいみつぶんしりょう: 210.06400
- どういたいしつりょう: 210.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.408
- ゆうかいてん: 222-223 ºC
- ふってん: 414.1 °C at760mmHg
- フラッシュポイント: 204.2 °C
- 屈折率: 1.614
- PSA: 109.14000
- LogP: 1.77270
- ひせんこうど: 6.5° (c=1, in 5N HCl)
- ようかいせい: 未確定
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 2811
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
- RTECS番号:AY7400000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM220383-1000g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 1000g |
$304 | 2023-02-18 | |
Chemenu | CM220383-500g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 500g |
$175 | 2023-02-18 | |
Enamine | EN300-118973-0.5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 0.5g |
$21.0 | 2023-11-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021623-5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 98% | 5g |
¥37 | 2024-07-19 | |
Enamine | EN300-118973-0.25g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 0.25g |
$19.0 | 2023-11-13 | |
Apollo Scientific | OR0679-1g |
4-Nitro-L-phenylalanine |
949-99-5 | 1g |
£10.00 | 2023-05-18 | ||
Enamine | EN300-118973-2.5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 2.5g |
$27.0 | 2023-11-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N55530-25g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 25g |
¥96.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D522838-5g |
(S)-2-AMino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 5g |
$180 | 2023-09-03 | |
Apollo Scientific | OR0679-100g |
4-Nitro-L-phenylalanine |
949-99-5 | 100g |
£36.00 | 2025-02-19 |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactionsOrganic & Biomolecular Chemistry, 2017, 15(7), 1718-1724,
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studiesEuropean Journal of Medicinal Chemistry, 2014, 82, 225-232,
ごうせいかいろ 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp saplingMolecules, 2013, 18, 8393-8401,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,
ごうせいかいろ 17
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
- Method for preparing zolmitriptan, China, , ,
ごうせいかいろ 18
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
- Process for the preparation of L-p-nitrophenylalanineXinan Daxue Xuebao, 2009, 31(9), 102-105,
ごうせいかいろ 19
ごうせいかいろ 20
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agentsBioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360,
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 関連文献
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Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476
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Shuo Qiao,Junming Mo,Cody B. Wilcox,Bo Jiang,Guigen Li Org. Biomol. Chem. 2017 15 1718
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Thomas Franze,Michael G. Weller,Reinhard Niessner,Ulrich P?schl Analyst 2004 129 589
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Pijush Singh,Souvik Misra,Nayim Sepay,Sanjoy Mondal,Debes Ray,Vinod K. Aswal,Jayanta Nanda Soft Matter 2020 16 6599
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Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93
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6. Synthesis of C-functionalized trans-cyclohexyldiethylenetriaminepenta-acetic acids for labelling of monoclonal antibodies with the bismuth-212 α-particle emitterMartin W. Brechbiel,Otto A. Gansow J. Chem. Soc. Perkin Trans. 1 1992 1173
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Claire Bernhard,Christine Goze,Yoann Rousselin,Franck Denat Chem. Commun. 2010 46 8267
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Luciano Lattuada,Alessandro Barge,Giancarlo Cravotto,Giovanni Battista Giovenzana,Lorenzo Tei Chem. Soc. Rev. 2011 40 3019
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Patrick J. Almhjell,Christina E. Boville,Frances H. Arnold Chem. Soc. Rev. 2018 47 8980
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Suman Kumar Maity,Ravi Kumar,Deepak K. S. Ambast,Bipul Pal,Debasish Haldar J. Mater. Chem. 2012 22 22198
(2S)-2-amino-3-(4-nitrophenyl)propanoic acidに関する追加情報
Introduction to (2S)-2-amino-3-(4-nitrophenyl)propanoic Acid (CAS No. 949-99-5)
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid, identified by its CAS number 949-99-5, is a significant compound in the field of chemical and biomedical research. This molecule, featuring a chiral center and a nitrophenyl group, has garnered attention for its potential applications in drug development and synthetic chemistry. The unique structural properties of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong> nitrophenyl moiety in (2S)-2-amino-3-(4-nitrophenyl)propanoic acid contributes to its reactivity and interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted the compound's role as a building block in the synthesis of protease inhibitors, which are crucial in treating conditions such as cancer and autoimmune diseases.
In the realm of synthetic chemistry, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid serves as a versatile precursor for the preparation of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are often essential for achieving desired pharmacological effects. The< strong> amino group provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
Recent advancements in drug discovery have seen the incorporation of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid into libraries of compounds screened for biological activity. Researchers have been particularly interested in its potential as a scaffold for developing new antibiotics and antiviral agents. The< strong> 4-nitrophenyl group enhances the compound's ability to interact with biological receptors, making it a promising candidate for targeted therapy.
The compound's< strong> stereochemistry plays a critical role in its biological efficacy. The (S)-configuration at the chiral center influences how the molecule binds to its target proteins, affecting its potency and selectivity. This has led to investigations into optimizing the stereochemical properties of related compounds for improved therapeutic outcomes.
Moreover, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid has been studied for its potential role in materials science. Its unique structural features make it suitable for applications in polymer chemistry and nanotechnology. Researchers are exploring its use in creating novel materials with enhanced mechanical and thermal properties.
The< strong> propanoic acid moiety provides a hydrophobic anchor that can be utilized to design molecules with specific solubility profiles. This property is particularly valuable in formulating drugs that require precise delivery systems, such as targeted nanoparticles or liposomes.
In conclusion, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (CAS No. 949-99-5) is a multifaceted compound with significant implications in pharmaceuticals, synthetic chemistry, and materials science. Its structural features and stereochemical properties make it a valuable tool for researchers seeking to develop innovative treatments and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow.
949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) 関連製品
- 56-45-1(L-Serine)
- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 1991-87-3(4-Methyl-L-phenylalanine)
- 63-91-2(L-Phenylalanine)
- 943-80-6(p-Amino-L-phenylalanine)
- 49759-61-7(H-D-Phe(4-Me)-OH)
- 63-68-3(L-Methionine)
- 673-06-3(D-Phenylalanine)
- 150-30-1(DL-3-Phenylalanine)
